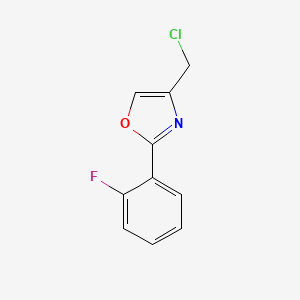

4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole

Description

4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole is a halogenated oxazole derivative characterized by a chloromethyl group at the 4-position and a 2-fluorophenyl substituent at the 2-position of the oxazole ring. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which are widely utilized in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name |

4-(chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECPUFGQPDFKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole typically involves the reaction of 2-(2-fluorophenyl)-1,3-oxazole with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) under mild to moderate conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted oxazole derivatives, while oxidation can produce oxazole carboxylic acids or ketones .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting cancer. Its unique structural properties enhance biological activity, making it a valuable component in drug development.

- Anticancer Activity: Research has shown that derivatives of oxazoles exhibit potent anticancer properties. For instance, studies have demonstrated that specific oxazole derivatives can inhibit the growth of cancer cell lines such as PC-3 and A431 with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 60 | PC-3 | 0.0030 |

| 61 | A431 | 0.0047 |

| 62 | PC-3 | 0.0035 |

| 5-Fluorouracil | PC-3 | 0.016 |

Agricultural Chemicals

Formulation of Agrochemicals:

4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole is utilized in developing agrochemicals, including pesticides and herbicides. Its application enhances crop protection while minimizing environmental impact.

- Pesticidal Properties: The compound's efficacy in pest control has been documented, contributing to the formulation of effective agricultural products that protect crops from various pathogens and pests .

Material Science

Advanced Material Development:

In material science, this compound is explored for its potential in creating advanced polymers that exhibit enhanced thermal and chemical resistance.

- Polymer Applications: The incorporation of this oxazole derivative into polymer formulations can improve mechanical properties and stability under extreme conditions, making it suitable for high-performance applications .

Biochemical Research

Enzyme Interaction Studies:

Researchers utilize this compound to study enzyme interactions and mechanisms, which aids in understanding biochemical pathways critical for various biological processes.

- Biochemical Assays: The compound acts as a probe in assays designed to evaluate enzyme activities and protein interactions, contributing to the discovery of new therapeutic targets .

Case Study 1: Anticancer Properties

A study conducted by Liu et al. focused on synthesizing trisubstituted oxazole derivatives and evaluating their antitumor potential against human prostate cancer (PC-3) and epidermoid carcinoma (A431). The results indicated that certain derivatives exhibited significantly lower IC50 values compared to traditional chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Study 2: Agricultural Efficacy

Research into the formulation of pesticides using this compound demonstrated its effectiveness in controlling specific agricultural pests while maintaining low toxicity levels for non-target organisms. This dual benefit supports its use in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: Likely $ C{10}H7ClFNO $ (inferred from similar compounds, e.g., ).

- Functional Groups : The chloromethyl group (-CH$_2$Cl) enhances electrophilic reactivity, enabling further derivatization, while the 2-fluorophenyl group contributes steric and electronic effects that influence binding affinity in biological systems .

To contextualize the properties of 4-(chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole, the following table compares it with structurally related oxazole and thiazole derivatives:

Structural and Functional Analysis:

Substituent Effects :

- Fluorophenyl vs. Trifluoromethylphenyl : The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF$_3$ group in ’s compound. This difference may influence reactivity in nucleophilic substitution or binding interactions .

- Chloromethyl vs. Bromophenyl : Bromine in ’s compound offers better leaving-group capacity for Suzuki-Miyaura couplings, whereas the chloromethyl group is more reactive in alkylation reactions .

Biological Activity: Oxazole derivatives with fluorinated aromatic groups (e.g., 2-fluorophenyl) often exhibit enhanced antimicrobial and acaricidal activities. For instance, highlights oxazolines with fluorophenyl groups showing superior acaricidal activity (LC$_{50}$ < 0.1 mg/L) compared to non-fluorinated analogs . Thiazole analogs (e.g., ) demonstrate distinct bioactivity profiles due to sulfur’s polarizability, often favoring pesticidal applications over pharmaceutical ones .

Synthetic Utility :

- The chloromethyl group in the target compound serves as a versatile handle for further functionalization, such as nucleophilic displacement to introduce amines or thiols (e.g., ’s use of POCl$_3$ for chloromethylation) .

- In contrast, ’s trifluoromethyl-substituted oxazole requires specialized fluorination techniques, increasing synthetic complexity .

Biological Activity

4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the chloromethyl and fluorophenyl groups, contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is . The presence of the chloromethyl group enhances its electrophilic character, making it reactive towards nucleophiles. The fluorine atom on the phenyl ring can influence lipophilicity and electronic distribution, which are critical for drug design and efficacy .

Biological Activities

Research indicates that compounds containing oxazole rings exhibit diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may act as a competitive inhibitor for certain enzymes involved in cancer metabolism. Its structural analogs have shown significant cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. For instance, derivatives of oxazoles have been tested against pathogens like Escherichia coli and Candida albicans, showing promising results .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are valuable in treating conditions characterized by excessive inflammation .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The chloromethyl group can participate in nucleophilic substitution reactions with amino acids in enzymes, potentially leading to inhibition of metabolic pathways critical for tumor growth.

- Receptor Binding : The fluorophenyl group may enhance binding affinity to specific receptors involved in signal transduction pathways related to cancer and inflammation .

Case Studies

Several studies have investigated the biological activity of similar oxazole derivatives:

- Cytotoxicity Assays : A study evaluated a series of oxazole derivatives against various cancer cell lines (MCF-7, A549). Compounds exhibited IC50 values ranging from 0.12 to 2.78 µM, indicating strong growth inhibition comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of oxazole derivatives against Pseudomonas aeruginosa. Results showed significant antibacterial activity with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .

Comparative Analysis

To better understand the potential of this compound relative to similar compounds, the following table summarizes key characteristics and activities:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| This compound | C10H7ClFNO | Anticancer, Antimicrobial |

| 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | C10H7ClFNO | Anticancer, Enzyme Inhibition |

| 5-(Fluorophenyl)-2-methyl-1,3-oxazole | C10H8FNO | Antimicrobial |

Q & A

Q. What are the recommended synthetic routes for 4-(chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole, and how do reaction conditions influence yield?

A common approach involves cyclization of precursors containing fluorophenyl and oxazole moieties. For example, chloromethyl groups can be introduced via phosphorus pentachloride (PCl₅) under anhydrous conditions, as seen in analogous oxazole syntheses . Key factors include:

- Temperature control (e.g., 80–100°C for cyclization).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Stoichiometry of chlorinating agents (excess PCl₅ ensures complete substitution). Yields typically range from 50–70%, with impurities arising from incomplete chlorination or side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–8.1 ppm; chloromethyl at δ 4.5–4.8 ppm). ¹⁹F NMR confirms fluorine substitution .

- X-ray crystallography : Resolves spatial arrangement (monoclinic P2₁/c symmetry is common for oxazoles; bond lengths: C-Cl ~1.73 Å, C-F ~1.35 Å) .

- MS : High-resolution ESI-MS validates molecular weight (calc. for C₁₀H₇ClFNO: 211.03 g/mol).

Advanced Research Questions

Q. How can computational modeling predict reactivity of the chloromethyl group in nucleophilic substitutions?

DFT calculations (e.g., B3LYP/6-31G*) reveal:

- Electron-withdrawing effects of the fluorophenyl ring increase electrophilicity at the chloromethyl carbon.

- Activation energy for SN2 reactions with amines is ~25–30 kcal/mol . Experimental validation via kinetic studies (e.g., reaction with piperidine in THF at 25°C) aligns with computational predictions.

Q. What strategies resolve contradictions in crystallographic data for fluorophenyl-oxazole derivatives?

Discrepancies in bond angles/thermal parameters may arise from:

- Disorder in the fluorophenyl ring : Refinement using split-site models or restraints.

- Thermal motion : Low-temperature data collection (100 K) reduces noise . Example: For 5-(4-fluorophenyl)-2-phenyl-1,3-oxazole, R-factor improved from 0.12 to 0.048 after disorder correction .

Q. How does steric hindrance from the 2-fluorophenyl group influence regioselectivity in further functionalization?

- Meta-substitution : Fluorine’s ortho/para-directing nature favors electrophilic attack at the meta position of the phenyl ring.

- Steric effects limit reactions at the oxazole’s 4-position. Case study: Suzuki coupling with boronic acids succeeds only with bulky ligands (e.g., SPhos) .

Methodological Challenges

Q. What are the limitations of common chloromethylation methods, and how can they be optimized?

- Over-chlorination : Use milder agents (e.g., SOCl₂ instead of PCl₅) or lower temperatures.

- Byproduct formation : Chromatographic purification (silica gel, hexane/EtOAc) isolates the target compound .

- Moisture sensitivity : Reactions require anhydrous conditions (e.g., molecular sieves).

Q. How to design stability studies for this compound under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.